molecular formula C10H16N2O B1272353 3-(Aminomethyl)-2-tert-butoxypyridine CAS No. 849021-22-3

3-(Aminomethyl)-2-tert-butoxypyridine

Cat. No. B1272353
M. Wt: 180.25 g/mol
InChI Key: YASWEPDVXCKCPE-UHFFFAOYSA-N
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Description

“3-(Aminomethyl)-2-tert-butoxypyridine” is a pyridine derivative with an aminomethyl group at the 3-position and a tert-butoxy group at the 2-position. Pyridine is a basic heterocyclic organic compound similar to benzene, and it has one nitrogen atom in the ring . The aminomethyl group (-NH2) is a common functional group in organic chemistry, involved in many chemical reactions . The tert-butoxy group is an ether group, which is often used in organic synthesis.


Molecular Structure Analysis

The molecular structure of this compound would be based on the pyridine ring, with the aminomethyl and tert-butoxy groups attached at the 3rd and 2nd positions respectively .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the pyridine ring and the aminomethyl and tert-butoxy groups. The pyridine ring is aromatic and relatively stable, but can participate in electrophilic substitution reactions . The aminomethyl group could be involved in various reactions due to the presence of the amine functional group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. Pyridine derivatives are generally polar and can participate in hydrogen bonding, which would influence properties like solubility and boiling/melting points .

Scientific Research Applications

Here’s a brief overview:

Field: Organic Chemistry

  • Application : AMPBH serves as a versatile reagent for compound synthesis .
  • Method : The electron-rich boron atom within this compound readily forms complexes with Lewis acids, such as amines or carboxylic acids, thereby facilitating catalytic reactions .
  • Results : This capacity enables the efficient synthesis of heterocyclic compounds, peptides, and peptidomimetics .

Field: Biochemistry

  • Application : AMPBH acts as a ligand for protein and enzyme investigations .
  • Method : The boron atom exhibits a strong affinity for proteins and enzymes, enabling it to act as a ligand .
  • Results : This property helps in elucidating their structures and mechanisms .

Safety And Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. Generally, pyridine and amine derivatives need to be handled with care as they can be irritant or harmful .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be used in the synthesis of other organic compounds or in various chemical reactions .

properties

IUPAC Name

[2-[(2-methylpropan-2-yl)oxy]pyridin-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c1-10(2,3)13-9-8(7-11)5-4-6-12-9/h4-6H,7,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YASWEPDVXCKCPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=C(C=CC=N1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90375471
Record name 1-(2-tert-Butoxypyridin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90375471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Aminomethyl)-2-tert-butoxypyridine

CAS RN

849021-22-3
Record name 1-(2-tert-Butoxypyridin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90375471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-(tert-butoxy)pyridin-3-yl)methanamine
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